3-Morpholinocyclohexan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-morpholin-4-ylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-10-3-1-2-9(8-10)11-4-6-13-7-5-11/h9H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOJTVGXMWJONZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Morpholinocyclohexan 1 One and Its Direct Precursors
Direct Synthetic Routes to 3-Morpholinocyclohexan-1-one
Direct synthesis of this compound can be achieved by introducing the morpholine (B109124) moiety onto a cyclohexanone (B45756) scaffold. These methods focus on achieving the desired 1,3-substitution pattern.
Cyclohexanone Functionalization Strategies
A primary strategy for the synthesis of this compound involves the conjugate addition of morpholine to an α,β-unsaturated ketone. This approach, a Michael addition, is a powerful method for forming carbon-nitrogen bonds at the β-position of a carbonyl compound.
Michael Addition of Morpholine to 2-Cyclohexen-1-one:
The reaction of morpholine with 2-cyclohexen-1-one provides a direct route to this compound. This reaction is typically carried out in a suitable solvent and may be facilitated by a catalyst. The nucleophilic nitrogen of morpholine attacks the β-carbon of the cyclohexenone, leading to the formation of the desired product.
| Reactants | Reagents/Catalysts | Solvent | Product | Yield |
| 2-Cyclohexen-1-one, Morpholine | Base (e.g., Triethylamine) | Protic or Aprotic Solvent | This compound | Variable |
This table is illustrative of a general synthetic approach and specific yields are dependent on reaction conditions.
Another potential, though less direct, functionalization strategy involves the reduction of a morpholino-substituted cyclohexenone. The synthesis of 3-morpholino-2-cyclohexen-1-one is well-established, and its subsequent selective reduction of the carbon-carbon double bond would yield the target compound.
Reduction of 3-Morpholino-2-cyclohexen-1-one:
The enaminone, 3-morpholino-2-cyclohexen-1-one, can be reduced to the saturated aminoketone. This can be achieved through catalytic hydrogenation or with chemical reducing agents.
| Reactant | Reducing Agent | Catalyst | Product |
| 3-Morpholino-2-cyclohexen-1-one | H₂ | Pd/C, PtO₂, or Raney Ni | This compound |
| 3-Morpholino-2-cyclohexen-1-one | Sodium Borohydride (B1222165) (NaBH₄) | - | This compound |
| 3-Morpholino-2-cyclohexen-1-one | Lithium Aluminum Hydride (LiAlH₄) | - | This compound |
This table presents potential reduction methods for enaminones.
Amination and Morpholine Moiety Introduction Approaches
Direct amination of cyclohexanone at the 3-position is challenging due to regioselectivity. Standard reductive amination of cyclohexanone with morpholine typically yields the 1-morpholinocyclohexane. Therefore, indirect methods are generally employed to introduce the morpholine group at the desired position.
One such approach is the alkylation of morpholine with a 3-halocyclohexanone. This method relies on the nucleophilic substitution of the halide by the morpholine nitrogen.
| Reactants | Base | Solvent | Product |
| 3-Bromocyclohexan-1-one, Morpholine | K₂CO₃ or Et₃N | Acetonitrile (B52724) or DMF | This compound |
This table illustrates a potential nucleophilic substitution route.
Synthesis of Key Intermediates and Related Cyclohexanone Derivatives
The synthesis of this compound often relies on the preparation of key intermediates that already possess the morpholine substituent or a precursor to it.
Preparation of Morpholino-Substituted Cyclohexanes
The synthesis of morpholino-substituted cyclohexanes can be achieved through various methods, including the ring-opening of epoxides, which provides a regioselective route to amino alcohols.
A notable example is the reaction of morpholine with cyclohexene (B86901) oxide. This reaction proceeds via a nucleophilic attack of the morpholine nitrogen on one of the epoxide carbons, leading to the formation of a trans-2-morpholinocyclohexan-1-ol. While this does not directly yield a 3-substituted pattern, it is a significant method for preparing morpholino-substituted cyclohexanol derivatives.
Approaches to Aminocyclohexenone Scaffolds
Aminocyclohexenone scaffolds are valuable intermediates as the enaminone functionality can be a precursor to the desired saturated aminoketone.
A direct and efficient synthesis of 3-morpholino-2-cyclohexen-1-one involves the condensation of 1,3-cyclohexanedione (B196179) with morpholine. acs.org This reaction is typically performed with azeotropic removal of water.
| Reactants | Solvent | Conditions | Product | Yield |
| 1,3-Cyclohexanedione, Morpholine | Benzene | Reflux with Dean-Stark trap | 3-Morpholino-2-cyclohexen-1-one | High |
Data from a representative synthetic procedure. acs.org
Similarly, the parent scaffold, 3-amino-2-cyclohexen-1-one, can be prepared by the reaction of 1,3-cyclohexanedione with ammonia or an ammonium salt, such as ammonium acetate.
Epoxide Ring-Opening with Morpholine for Cyclohexanol Precursors
The ring-opening of cyclohexene oxide with morpholine is a well-documented method for the synthesis of β-amino alcohols. This reaction typically yields trans-2-morpholinocyclohexan-1-ol. The reaction can be carried out under various conditions, including neat, in the presence of a solvent, or with catalytic promoters. The resulting amino alcohol can then potentially be oxidized to the corresponding ketone, 2-morpholinocyclohexan-1-one, which is a structural isomer of the target compound.
| Reactants | Conditions | Product |
| Cyclohexene Oxide, Morpholine | Heating | trans-2-Morpholinocyclohexan-1-ol |
This table represents a general outcome of the epoxide ring-opening reaction.
Catalytic Methods in Synthesis
Catalysis provides indispensable tools for the synthesis of this compound, primarily by enabling the efficient and selective reduction of the carbon-carbon double bond in its enaminone precursor. Both transition metal complexes and small organic molecules serve as effective catalysts, each offering distinct advantages in terms of reactivity, selectivity, and reaction conditions. These catalytic approaches are fundamental for creating the target saturated ketone and for directing the formation of specific stereoisomers.
Transition Metal-Catalyzed Transformations
Transition metal catalysis offers robust and versatile methods for the synthesis of this compound, principally through the hydrogenation of the corresponding enamine precursor, 3-morpholino-2-cyclohexen-1-one. Catalysts based on palladium, iridium, rhodium, and cobalt are particularly effective for such transformations.
A primary method involves the catalytic hydrogenation of the C=C bond of the enaminone. Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for this purpose, often employing a hydrogen transfer agent like ammonium formate (B1220265). organic-chemistry.org Homogeneous catalysts, however, are frequently used to achieve higher levels of selectivity. For instance, palladium complexes incorporating chiral bisphosphine ligands have proven highly effective in the asymmetric hydrogenation of activated imines and enamines. dicp.ac.cndicp.ac.cn Systems such as Pd(CF3CO2)2 paired with ligands like (S)-SegPhos or (S)-SynPhos can achieve excellent enantioselectivities (up to 99% ee) for related substrates, suggesting their potential for the stereocontrolled synthesis of this compound. dicp.ac.cn
Iridium-based catalysts have also emerged as powerful tools for the asymmetric hydrogenation of cyclic enamines. acs.org Chiral iridium complexes can provide optically active cyclic tertiary amines with high enantiomeric excess, demonstrating a direct and efficient pathway to chiral products. acs.org Similarly, cobalt-catalyzed systems, valued for being more earth-abundant, have been successfully applied to the asymmetric hydrogenation of α-primary amino ketones, a reaction that relies on a similar principle of C=O bond reduction assisted by amino group coordination. nih.gov This suggests the viability of cobalt catalysts for the related C=C bond reduction in the enaminone precursor.
Alternative, though more complex, transition metal-catalyzed routes can be envisaged for constructing the α-amino ketone scaffold. Palladium-catalyzed cross-coupling reactions, for example, have been developed for the synthesis of α-aryl α-amino ketones. rsc.orgnih.govresearchgate.netnih.gov These methods typically involve the reaction of in-situ generated α-keto imines with arylboronic acids, showcasing the power of palladium catalysis to form C-C and C-N bonds adjacent to a carbonyl group. nih.gov
| Catalyst System | Substrate Type | Transformation | Key Features |
|---|---|---|---|
| Pd/C, Ammonium Formate | Enaminones, α,β-Unsaturated Ketones | Transfer Hydrogenation | Effective reduction of C=C bonds. organic-chemistry.org |
| Pd(CF3CO2)2 / (S)-SynPhos | N-Tosylimines | Asymmetric Hydrogenation | Achieves high enantioselectivity (88-97% ee). dicp.ac.cn |
| [Ir(COD)Cl]2 / Chiral Ligands | Cyclic Enamines | Asymmetric Hydrogenation | Provides access to chiral cyclic tertiary amines with high ee. acs.org |
| Cobalt / Chiral Bisphosphine Ligands | α-Primary Amino Ketones | Asymmetric Hydrogenation (C=O) | Efficient synthesis of chiral vicinal amino alcohols. nih.gov |
Organocatalytic Approaches
Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations, offering a complementary strategy to transition metal-based methods. For the synthesis of this compound, organocatalysis can be applied either to construct the precursor molecule or to perform the final reduction step under specific conditions.
A prominent organocatalytic strategy involves the asymmetric conjugate addition (or Michael addition) of morpholine to an α,β-unsaturated precursor like 2-cyclohexen-1-one. This reaction is often catalyzed by chiral secondary amines, such as proline and its derivatives, which operate via enamine catalysis. youtube.com The catalyst first reacts with the ketone to form a nucleophilic enamine intermediate, which then adds to the electrophile. While many studies focus on pyrrolidine-based catalysts, morpholine-based catalysts have also been developed and tested, although the inherent electronic properties of morpholine can sometimes lead to lower reactivity compared to pyrrolidine. frontiersin.org Chiral imidazoline catalysts have also been successfully used for the enantioselective conjugate addition of other nucleophiles to enones. nih.gov
Another powerful application is the organocatalytic reductive amination of a ketone precursor. Chiral phosphoric acids have been developed as highly effective catalysts for the enantioselective reductive amination of a wide range of ketones. researchgate.net This approach allows for the direct conversion of a ketone to a chiral amine, bypassing the need to isolate potentially unstable imine intermediates. researchgate.net In the context of this compound, this could involve a tandem reaction where a precursor dione is selectively aminated.
These organocatalytic methods are distinguished by their operational simplicity, mild reaction conditions, and ability to generate products with high stereoselectivity, often proceeding through well-defined, cyclic transition states that effectively control the stereochemical outcome. youtube.comorganic-chemistry.org
| Catalyst Type | Transformation | Mechanism | Application |
|---|---|---|---|
| Proline Derivatives | Conjugate Addition | Enamine Catalysis | Asymmetric synthesis of substituted cyclohexanones. youtube.com |
| Chiral Phosphoric Acids | Reductive Amination | Brønsted Acid Catalysis (Imine Activation) | Enantioselective synthesis of protected primary amines from ketones. researchgate.net |
| Chiral Imidazolines | Conjugate Addition | Imine/Enamine Catalysis | Enantioselective 1,4-addition of nitroalkanes to enones. nih.gov |
| β-Morpholine Amino Acids | Conjugate Addition | Enamine Catalysis | Used in the 1,4-addition of aldehydes to nitroolefins. frontiersin.org |
Regio- and Stereoselective Synthetic Pathways
Controlling regioselectivity and stereoselectivity is crucial for the precise synthesis of complex molecules like this compound. Catalytic methods provide the most powerful tools for achieving this control, particularly in establishing the stereocenter at the C3 position.
Regioselectivity: The synthesis of the direct precursor, 3-morpholino-2-cyclohexen-1-one, from 1,3-cyclohexanedione and morpholine is inherently regioselective. The condensation reaction selectively occurs at one of the carbonyl groups to form the thermodynamically stable β-enaminone system, unambiguously placing the morpholine substituent at the desired position.
Stereoselectivity: The key stereochemical challenge is the reduction of the C=C double bond in 3-morpholino-2-cyclohexen-1-one, which creates a chiral center at C3. Asymmetric catalysis is the premier method for controlling this step.
Transition metal-catalyzed asymmetric hydrogenation is a well-established and highly effective strategy. Chiral catalysts, typically composed of a metal center (e.g., iridium, palladium, rhodium) and a chiral ligand, create a chiral environment that forces the hydrogen to add to one face of the double bond preferentially. For example, iridium complexes with chiral ligands have been used for the highly enantioselective hydrogenation of cyclic enamines to produce chiral tertiary amines, including the natural product crispine A (90% ee). acs.org Similarly, palladium complexes with chiral bisphosphine ligands are highly effective for the asymmetric hydrogenation of related substrates, often achieving enantiomeric excesses greater than 95%. dicp.ac.cn
Organocatalysis also offers excellent stereocontrol. In an organocatalytic conjugate addition of morpholine to 2-cyclohexen-1-one, a chiral catalyst, such as a proline derivative, forms a chiral enamine intermediate. The bulky groups on the catalyst sterically block one face of the enamine, directing the incoming electrophile to the opposite face, thus establishing the stereochemistry at C3. youtube.com Intramolecular Mannich reactions catalyzed by secondary amines have been shown to produce products with excellent cis-stereoselectivity and enantiomeric excess values up to 99%. organic-chemistry.org These examples highlight the potential of organocatalysis to generate this compound with a specific, predictable stereochemistry.
| Catalytic Approach | Catalyst Example | Substrate Type | Stereochemical Outcome | Reported ee/dr |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Iridium / Chiral Spiro Ligand | Cyclic Enamine | Enantioselective C=C Reduction | 90% ee acs.org |
| Asymmetric Hydrogenation | Pd(CF3CO2)2 / (S)-SegPhos | N-Diphenylphosphinyl Ketimine | Enantioselective C=N Reduction | 87-99% ee dicp.ac.cn |
| Organocatalytic Mannich Reaction | Tetrazole-Substituted Proline | 2-Formylbenzoates and Anilines | Diastereo- and Enantioselective Cyclization | up to 99:1 dr, 99% ee organic-chemistry.org |
| Organocatalytic Conjugate Addition | (S)-Proline | α,β-Unsaturated Aldehydes | Enantioselective Michael Addition | High enantioselectivity demonstrated. youtube.com |
Chemical Transformations and Reactivity Profiles of 3 Morpholinocyclohexan 1 One
Reaction Mechanisms and Pathways
The reactivity of 3-Morpholinocyclohexan-1-one can be categorized into several key mechanistic pathways, including nucleophilic, electrophilic, radical, and redox reactions. These transformations are central to the functionalization and derivatization of this heterocyclic ketone.
Nucleophilic Reactions (e.g., Aldol (B89426) Condensations)
As a ketone, this compound is capable of undergoing nucleophilic reactions, most notably those involving the formation of an enolate intermediate. The hydrogens on the carbons alpha to the carbonyl group (C2 and C6) are acidic and can be removed by a base to form a resonance-stabilized enolate. lumenlearning.com This enolate is a potent nucleophile and can react with various electrophiles.
A classic example of this reactivity is the aldol condensation. libretexts.orgmasterorganicchemistry.com In a base-catalyzed aldol reaction, the enolate of this compound would attack the carbonyl carbon of an aldehyde or another ketone. lumenlearning.comkhanacademy.org This addition forms a β-hydroxy ketone (an aldol adduct). If the reaction is heated, a molecule of water can be eliminated to yield an α,β-unsaturated ketone, the product of an aldol condensation. masterorganicchemistry.com
The general mechanism for a base-catalyzed aldol addition involving this compound proceeds in three main steps:
Enolate Formation: A base removes a proton from one of the α-carbons (C2 or C6) to form a nucleophilic enolate ion. libretexts.org
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of another carbonyl compound. libretexts.org
Protonation: The resulting alkoxide is protonated to give the β-hydroxy carbonyl product. khanacademy.org
Crossed aldol reactions, where this compound reacts with a different carbonyl compound, are also possible. To achieve a good yield of a single product, these reactions are typically performed with a non-enolizable aldehyde (one without α-hydrogens) as the electrophilic partner to prevent self-condensation of the aldehyde. libretexts.org
Electrophilic Reactions
The enol or enolate form of this compound can also act as a nucleophile in reactions with various electrophiles. lumenlearning.com In an acid-catalyzed reaction, the carbonyl oxygen is first protonated, which facilitates the formation of the enol tautomer. The electron-rich double bond of the enol can then attack an electrophile. savemyexams.com
A common electrophilic substitution reaction for ketones is α-halogenation. In an acidic medium, the enol form of this compound would react with halogens like bromine (Br₂), chlorine (Cl₂), or iodine (I₂) to introduce a halogen atom at the α-position. The reaction proceeds through the attack of the enol on the halogen, followed by the loss of a proton to regenerate the carbonyl group, yielding an α-halo-3-morpholinocyclohexan-one.
The general mechanism for electrophilic addition to the enol form is as follows:
Enol Formation: In the presence of an acid or base catalyst, the ketone exists in equilibrium with its enol tautomer.
Electrophilic Attack: The π-electrons of the enol's carbon-carbon double bond attack an electrophile (E⁺), forming a new C-E bond at the α-carbon and a resonance-stabilized carbocation. lumenlearning.com
Deprotonation: A base removes the proton from the hydroxyl group to restore the carbonyl, resulting in the α-substituted ketone.
Radical Reactions and Electrochemical Methods
Radical-mediated reactions offer another avenue for the functionalization of this compound. Radical reactions typically proceed through three stages: initiation, propagation, and termination. mdpi.com A radical initiator can be used to generate a radical species that can then abstract a hydrogen atom from the α-position of the cyclohexanone (B45756) ring, creating a carbon-centered radical. This radical intermediate can then react with other molecules in the reaction mixture.
For instance, radical addition reactions could be employed to introduce new functional groups. nih.gov If a radical is generated at the α-carbon, it could be trapped by a radical scavenger or participate in a radical-radical coupling reaction. The specific outcomes would depend on the reaction conditions and the other reagents present.
Electrochemical methods can also be utilized to drive chemical transformations. These methods can generate radical ions or other reactive intermediates through oxidation or reduction at an electrode surface. In the context of this compound, electrochemical oxidation could potentially lead to the formation of a radical cation, which could then undergo further reactions such as C-H functionalization or coupling. Conversely, electrochemical reduction of the ketone could generate a ketyl radical anion, which could dimerize or undergo other reductive transformations.
Oxidative and Reductive Processes (e.g., C(sp³)–H Acetoxylation of Morpholinones)
The morpholine (B109124) moiety of this compound is susceptible to oxidative functionalization. A notable example of such a process is the C(sp³)–H acetoxylation of morpholinones, which has been studied in detail. mdpi.comnih.gov This type of reaction allows for the direct conversion of a C-H bond into a C-O bond, providing a powerful tool for late-stage functionalization. nih.gov
In a typical C(sp³)–H acetoxylation, a palladium catalyst is often used in the presence of an oxidant. For a substrate like this compound, the reaction would likely target the C-H bonds adjacent to the nitrogen atom within the morpholine ring. The mechanism is thought to involve the formation of a palladium-nitrogen complex, followed by C-H activation to create a palladacycle. Subsequent oxidation of the palladium center and reductive elimination would then furnish the acetoxylated product.
Visible light-promoted oxidative cleavage of C(sp³)–C(sp³) bonds in morpholine derivatives has also been reported, using molecular oxygen as the final oxidant. google.com This method avoids the need for transition metals and harsh conditions. google.com Such a reaction could potentially lead to the ring-opening of the morpholine or cyclohexanone ring in this compound, depending on the reaction conditions.
The general conditions for a palladium-catalyzed C(sp³)–H acetoxylation are summarized in the table below.
| Parameter | Typical Condition |
| Catalyst | Palladium(II) salt (e.g., Pd(OAc)₂) |
| Oxidant | PhI(OAc)₂ or other hypervalent iodine reagents |
| Solvent | Acetic acid or a mixture including it |
| Temperature | Elevated temperatures (e.g., 70-100 °C) |
Functionalization and Derivatization Reactions at the Cyclohexanone Core
The cyclohexanone ring provides a versatile scaffold for a variety of functionalization and derivatization reactions, with the α-positions being particularly reactive.
Alpha-Substitution Reactions
Alpha-substitution reactions are a cornerstone of ketone chemistry and are highly applicable to this compound. These reactions proceed through the formation of an enolate intermediate, which then acts as a nucleophile to attack an electrophile.
A prominent example is the α-alkylation of ketones. By treating this compound with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), a high concentration of the enolate can be generated. This enolate can then be reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction to form a new carbon-carbon bond at the α-position. nih.gov This allows for the introduction of a wide range of alkyl groups onto the cyclohexanone core.
The general procedure for α-alkylation involves two main steps:
Enolate Formation: The ketone is treated with a strong base (e.g., LDA) in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperature to form the lithium enolate.
Alkylation: The electrophile (an alkyl halide) is added to the solution, which then reacts with the enolate to yield the α-alkylated ketone.
The conditions for a typical α-alkylation reaction are outlined in the table below.
| Reagent/Condition | Purpose |
| Ketone | Starting material (e.g., this compound) |
| Base | Strong, non-nucleophilic base (e.g., LDA, NaH) for enolate formation |
| Solvent | Anhydrous aprotic solvent (e.g., THF, diethyl ether) |
| Temperature | Low temperature (e.g., -78 °C) for enolate formation |
| Electrophile | Alkyl halide (e.g., CH₃I, CH₂=CHCH₂Br) for C-C bond formation |
This method provides a powerful strategy for elaborating the carbon skeleton of this compound, enabling the synthesis of a diverse array of derivatives.
Carbonyl Group Transformations (e.g., Oxime Formation)
The carbonyl group of the cyclohexanone ring is a primary site for nucleophilic addition reactions. A characteristic transformation is the formation of an oxime upon reaction with hydroxylamine (B1172632). This reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding ketoxime. nih.govresearchgate.net The resulting this compound oxime is a stable derivative.
The synthesis of oximes from carbonyl compounds is a fundamental reaction in organic chemistry, often used for the protection, purification, and characterization of aldehydes and ketones. nih.gov These reactions can be carried out under various conditions, including solvent-free "grindstone" methods which are considered environmentally benign. nih.gov For instance, the reaction of cyclohexanone, a close structural analog, with hydroxylamine hydrochloride in the presence of a base readily affords cyclohexanone oxime. nih.gov Oximes themselves are versatile intermediates that can be converted into other functional groups such as amines, nitriles, or amides via the Beckmann rearrangement. nih.govnih.gov
The general mechanism involves the formation of a tetrahedral intermediate which then eliminates a water molecule to form the C=N double bond of the oxime. researchgate.net The reaction is typically catalyzed by acid or base.
General Reaction Scheme for Oxime Formation:
Figure 1: Formation of this compound oxime from this compound and hydroxylamine.
Below is a table summarizing typical conditions for the synthesis of ketoximes from cyclic ketones, which are applicable to this compound.
| Reagents | Catalyst/Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Hydroxylamine hydrochloride | Sodium hydroxide | None (Solvent-free) | Grinding, Room Temp. | High (~95%) | researchgate.net |
| Hydroxylamine hydrochloride | Bismuth(III) oxide (Bi₂O₃) | None (Solvent-free) | Grinding, Room Temp. | Excellent | nih.gov |
| Hydroxylamine hydrochloride | Pyridine | Ethanol | Reflux | Good | nih.gov |
| Hydroxylamine hydrochloride | Sodium hydroxide | Aqueous solution | Heating | Good | nih.gov |
Transformations Involving the Morpholine Moiety
The morpholine ring in this compound is not merely an inert substituent. Its nitrogen and carbon atoms can participate in a range of chemical transformations, influencing the molecule's stability and reactivity. These reactions include transformations directed by the nitrogen atom and pathways involving the cleavage of the heterocyclic ring.
Nitrogen-Directed Chemical Transformations
The lone pair of electrons on the morpholine nitrogen atom allows it to function as a directing group in transition-metal-catalyzed C-H activation reactions. nih.govacs.org In this type of transformation, the nitrogen atom coordinates to a metal center, positioning the catalyst to selectively activate and functionalize a specific C-H bond in its vicinity. This strategy is a powerful tool for achieving regioselective modifications of complex molecules that would otherwise be difficult. nih.gov
While specific examples for this compound are not extensively documented, the principle is well-established for other nitrogen-containing heterocycles. nih.gov For the title compound, the morpholine nitrogen could potentially direct a metal catalyst (e.g., palladium, rhodium, iridium) to functionalize the C-H bonds at the C2 and C6 positions of the morpholine ring (alpha to the nitrogen) or potentially the C2 and C4 positions of the cyclohexanone ring. Such transformations would allow for the introduction of new alkyl, aryl, or other functional groups at these positions. The effectiveness and regioselectivity of such a process would depend on the specific metal catalyst, ligands, and reaction conditions employed. acs.orgmdpi.com
Ring-Opening and Rearrangement Pathways
The morpholine ring, though generally stable, can undergo cleavage under specific, often oxidative, conditions. These ring-opening reactions transform the heterocyclic moiety into an open-chain structure.
One documented pathway involves the oxidative C(sp³)–C(sp³) bond cleavage of N-aryl morpholine derivatives under photoredox catalysis. nih.gov In this process, a photocatalyst, activated by visible light, initiates the reaction in the presence of an oxidant like oxygen. The reaction proceeds via the formation of a nitrogen-centered radical cation, leading to the cleavage of a C-C bond within the morpholine ring. This results in the formation of a difunctional open-chain product. For example, various N-phenylmorpholine derivatives have been converted to N-formyl-N-phenyl aminoethyl formate (B1220265) products in moderate to good yields using this method. nih.gov
| Substrate | Catalyst | Base | Atmosphere | Irradiation | Solvent | Yield |
|---|---|---|---|---|---|---|
| 4-Phenylmorpholine | 4CzIPN (1 mol%) | 2,6-Lutidine | O₂ (balloon) | 9W Blue LED | Acetonitrile (B52724) | 75% |
| 4-(3-Chlorophenyl)morpholine | 4CzIPN (1 mol%) | 2,6-Lutidine | O₂ (balloon) | 9W Blue LED | Acetonitrile | 56% |
| 4-(3-Bromophenyl)morpholine | 4CzIPN (1 mol%) | 2,6-Lutidine | O₂ (balloon) | 9W Blue LED | Acetonitrile | 61% |
Data sourced from patent CN113072460B. nih.gov
Additionally, theoretical studies have explored the ring-opening pathways of morpholinyl radicals in the presence of molecular oxygen. nih.gov These calculations suggest that following hydrogen abstraction from a carbon atom on the morpholine ring, the addition of O₂ can initiate a series of steps, including intramolecular hydrogen shifts, that ultimately lead to a low-energy pathway for unimolecular ring-opening. nih.gov Such radical-initiated pathways could be relevant under conditions of low-temperature combustion or other radical-generating environments.
Synthetic Analogs and Functionalized Derivatives of 3 Morpholinocyclohexan 1 One
Preparation of Stereoisomers and Enantiomers
The stereochemistry of the 3-morpholinocyclohexan-1-one core is a critical aspect, as different stereoisomers of a chiral molecule often exhibit distinct biological activities and physical properties. The preparation of specific stereoisomers, including enantiomers and diastereomers, can be achieved through various synthetic strategies.
One common approach involves the use of chiral starting materials or chiral auxiliaries to direct the stereochemical outcome of the reaction. For instance, the synthesis can commence from an enantiomerically pure cyclohexanone (B45756) derivative. Alternatively, asymmetric catalytic methods can be employed. Organocatalysis, in particular, has emerged as a powerful tool for the enantioselective synthesis of cyclic compounds. For example, proline and its derivatives are often used to catalyze asymmetric Michael additions to α,β-unsaturated ketones, a key step in the formation of substituted cyclohexanones.
The relative stereochemistry between the morpholine (B109124) substituent at the C3 position and any other substituents on the cyclohexanone ring can be controlled through diastereoselective reactions. For example, a cascade inter-intramolecular double Michael addition strategy has been reported for the synthesis of highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org Although not specifically demonstrated for this compound, this methodology highlights the potential for controlling the stereochemistry of multiple chiral centers on the cyclohexanone ring.
The synthesis of specific diastereomers of related 3-aminocyclohexanol (B121133) derivatives has been achieved through the reduction of β-enaminoketones, yielding both cis and trans isomers which can be separated by chromatographic techniques. This indicates that stereochemical control at the C1 (hydroxyl) and C3 (amino) positions is feasible, which can be extrapolated to the synthesis of stereoisomers of this compound.
| Method | Stereochemical Control | Key Features |
| Asymmetric Organocatalysis | Enantioselective | Utilizes chiral amines (e.g., proline derivatives) to catalyze key bond-forming reactions, leading to the formation of one enantiomer in excess. |
| Chiral Pool Synthesis | Enantioselective | Starts from readily available, enantiomerically pure natural products or their derivatives. |
| Diastereoselective Reactions | Diastereoselective | Employs reactions that favor the formation of one diastereomer over others, often guided by steric or electronic factors of existing stereocenters. Examples include directed reductions and cascade reactions. beilstein-journals.org |
Cyclohexanone Ring Modifications and Substitutions
Modifications to the cyclohexanone ring of this compound can introduce a wide range of functional groups, altering the molecule's size, shape, and reactivity. These modifications can be achieved through various synthetic transformations targeting the α-positions to the carbonyl group, the carbonyl group itself, or other positions on the ring.
α-Functionalization: The presence of the ketone allows for a variety of reactions at the α-carbons (C2 and C6). Enolate chemistry can be employed to introduce alkyl, aryl, or other functional groups. For instance, deprotonation with a suitable base followed by reaction with an electrophile can lead to α-substituted derivatives.
Carbonyl Group Transformations: The carbonyl group can be converted into other functional groups. For example, reduction with a hydride reagent such as sodium borohydride (B1222165) would yield the corresponding cyclohexanol. Wittig-type reactions can convert the ketone into an alkene.
Modifications at Other Ring Positions: Substituents can also be introduced at other positions on the cyclohexanone ring, often through multi-step synthetic sequences. For example, cascade reactions, such as the Michael-aldol reaction, can be used to construct highly substituted cyclohexanone skeletons. beilstein-journals.org
| Position of Modification | Type of Reaction | Potential Functional Groups Introduced |
| α-Positions (C2, C6) | Enolate alkylation, aldol (B89426) condensation | Alkyl, aryl, hydroxyl, etc. |
| Carbonyl Group (C1) | Reduction, Wittig reaction, Grignard addition | Hydroxyl, alkene, tertiary alcohol |
| Other Ring Positions | Cascade reactions, conjugate additions | Various alkyl and aryl groups with controlled stereochemistry |
Morpholine Ring Substitutions and Modifications
The morpholine ring itself can be a target for synthetic modification, allowing for the introduction of substituents on the nitrogen atom or on the carbon atoms of the ring.
N -Functionalization: The nitrogen atom of the morpholine ring is a secondary amine and can be readily functionalized. N-alkylation, N-acylation, and N-arylation are common transformations. For example, reaction with an alkyl halide in the presence of a base can introduce an alkyl group on the nitrogen. Acylation with an acyl chloride or anhydride (B1165640) would yield the corresponding N-acyl derivative. These modifications can significantly impact the basicity and nucleophilicity of the nitrogen atom.
C-Functionalization: Introducing substituents on the carbon atoms of the morpholine ring is more challenging and typically requires the synthesis of the morpholine ring from appropriately substituted precursors. For instance, starting from a substituted ethanolamine, a substituted morpholine ring can be constructed.
| Position of Modification | Type of Reaction | Potential Functional Groups Introduced |
| Nitrogen Atom | N-alkylation, N-acylation, N-arylation | Alkyl, acyl, aryl groups |
| Carbon Atoms | Synthesis from substituted precursors | Alkyl, aryl, and other functional groups |
Incorporation into Complex Polycyclic and Heterocyclic Systems
The bifunctional nature of this compound makes it an excellent starting material for the synthesis of more complex polycyclic and heterocyclic systems, including spirocycles and fused-ring systems.
Spirocycles: Spirocyclic compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. This compound can be a precursor to spirocyclic systems where the spiro atom is the α-carbon to the ketone. For example, reaction with a bis-nucleophile could lead to the formation of a new ring spiro-fused at the C2 or C6 position. Organocatalytic reactions of olefinic oxindoles with dialdehydes have been shown to produce spirocyclohexane oxindoles, demonstrating a viable strategy for constructing such complex scaffolds. nih.gov
Fused Heterocycles: The ketone and the secondary amine functionalities can participate in condensation reactions to form fused heterocyclic systems. For example, reaction with a suitable dinucleophile or a reagent that can react with both the ketone and the amine can lead to the formation of a new ring fused to the cyclohexanone core.
| Complex System | Synthetic Strategy | Key Features |
| Spirocycles | Reaction with bis-nucleophiles, organocatalytic cascade reactions | Formation of a new ring connected at a single carbon atom, often leading to structurally rigid molecules. nih.gov |
| Fused Heterocycles | Condensation reactions with dinucleophiles | Construction of a new ring that shares two or more atoms with the original cyclohexanone ring, leading to bicyclic or polycyclic systems. |
Development of Advanced Synthetic Building Blocks for Organic Synthesis
With its multiple reactive sites, this compound can serve as a versatile building block for the synthesis of a diverse range of organic molecules. Its utility is particularly evident in multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product. organic-chemistry.orgtcichemicals.com
The ketone functionality can participate in reactions such as the Mannich, Biginelli, or Ugi reactions. For example, in a Mannich-type reaction, this compound could act as the ketone component, reacting with an aldehyde and an amine to form a β-amino ketone derivative. This introduces additional functionality and complexity in a single synthetic step.
Furthermore, the morpholine moiety can act as a directing group or be further functionalized post-synthesis. The combination of the ketone and the morpholine ring allows for sequential or cascade reactions to build complex molecular architectures. For instance, an initial reaction at the ketone could be followed by a functionalization of the morpholine nitrogen, or vice versa, leading to a library of diverse compounds from a single starting material. The development of such building blocks is crucial for drug discovery and the synthesis of novel materials. nih.gov
| Reaction Type | Role of this compound | Resulting Structure |
| Multicomponent Reactions (e.g., Mannich) | Ketone component | β-Amino ketone derivatives with increased molecular complexity. organic-chemistry.org |
| Cascade Reactions | Bifunctional starting material | Complex polycyclic or highly substituted monocyclic systems. beilstein-journals.org |
| Sequential Functionalization | Versatile scaffold | Diverse library of compounds with modifications at both the cyclohexanone and morpholine rings. |
Advanced Spectroscopic and Analytical Characterization Techniques
Structural Elucidation Methodologies
The definitive identification of 1-(cyclohex-1-en-1-yl)morpholine relies on a combination of spectroscopic methods that probe its molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1-(cyclohex-1-en-1-yl)morpholine, providing detailed information about the hydrogen and carbon environments within the molecule. While comprehensive, peer-reviewed spectral assignments were not available in the public domain, typical chemical shifts for such enamines can be predicted based on established principles.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the vinyl proton on the cyclohexene (B86901) ring, as well as the allylic and other aliphatic protons of the cyclohexene and morpholine (B109124) rings. The vinyl proton would appear in the downfield region, characteristic of protons on a double bond. The protons on the carbons adjacent to the nitrogen of the morpholine ring and those on the cyclohexene ring would also exhibit characteristic chemical shifts.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with the two carbons of the C=C double bond being the most deshielded of the non-carbonyl carbons. The carbons of the morpholine ring and the remaining saturated carbons of the cyclohexene ring would appear at higher fields.
Table 1: Predicted NMR Data for 1-(Cyclohex-1-en-1-yl)morpholine
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| C1 (C=C-N) | - | 130-140 |
| C2 (C=C) | 4.5-5.5 | 100-110 |
| C3 (CH₂) | 1.9-2.2 | 20-30 |
| C4 (CH₂) | 1.5-1.8 | 20-30 |
| C5 (CH₂) | 1.5-1.8 | 20-30 |
| C6 (CH₂) | 1.9-2.2 | 20-30 |
| C7, C11 (N-CH₂) | 2.6-3.0 | 45-55 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For 1-(cyclohex-1-en-1-yl)morpholine, HRMS would confirm its molecular formula of C10H17NO by providing a highly accurate mass measurement. nist.gov Standard electron ionization mass spectrometry data is available and shows a molecular ion peak corresponding to the compound's molecular weight. nist.govnist.gov
Table 2: High-Resolution Mass Spectrometry Data for 1-(Cyclohex-1-en-1-yl)morpholine
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇NO |
| Calculated Exact Mass | 167.1310 |
X-ray crystallography provides the most definitive structural information for crystalline solids by mapping the electron density to determine the precise three-dimensional arrangement of atoms. As 1-(cyclohex-1-en-1-yl)morpholine is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require specialized techniques such as in-situ crystallization at low temperatures. chemicalbook.com A search of publicly available crystallographic databases did not yield a crystal structure for this compound, indicating that such an analysis may not have been performed or published.
Mechanistic Studies and Kinetic Analysis
Understanding the formation of 1-(cyclohex-1-en-1-yl)morpholine from cyclohexanone (B45756) and morpholine is crucial for optimizing its synthesis.
The formation of enamines from ketones and secondary amines is a well-studied reaction. The synthesis of 1-(cyclohex-1-en-1-yl)morpholine typically involves heating cyclohexanone and morpholine, often with an acid catalyst like p-toluenesulfonic acid, and removing the water byproduct to drive the equilibrium towards the product. orgsyn.org
Kinetic studies on the formation of cyclohexanone enamines have shown that the reaction follows second-order kinetics. The rate of formation of the morpholine enamine of cyclohexanone is notably faster, approximately ten times so, than the formation of the corresponding piperidine (B6355638) enamine. This difference in reaction rate is attributed to the electronic and steric properties of the secondary amines.
Isotopic labeling is a powerful technique used to trace the pathways of atoms through a chemical reaction, providing detailed mechanistic insights. For the formation of 1-(cyclohex-1-en-1-yl)morpholine, deuterium (B1214612) labeling could be employed to elucidate the mechanism of water elimination. For instance, using deuterated cyclohexanone (at the alpha positions) or deuterated morpholine could help pinpoint the specific protons that are removed during the dehydration step. While the general mechanism of enamine formation is well-established, specific isotopic labeling studies on this particular reaction were not found in the surveyed literature. nih.gov Such studies could provide finer details about the transition state and the role of the acid catalyst in the reaction.
Chromatographic and Separation Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography)
The separation and quantification of 3-Morpholinocyclohexan-1-one in various matrices are crucial for its characterization, purity assessment, and to understand its behavior in chemical reactions. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques that can be theoretically applied for these purposes. While specific, detailed research findings on the chromatographic analysis of this compound are not extensively documented in publicly available literature, methodologies can be inferred from the analysis of its core structural components: the morpholine ring and the cyclohexanone moiety.
Gas Chromatography (GC)
Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, this compound is expected to be amenable to GC analysis, likely with detection by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Hypothetical GC Method Development:
A potential GC method for this compound would likely involve a capillary column with a non-polar or mid-polar stationary phase. The selection of the column is critical to achieve good resolution and peak shape. For instance, a column capable of separating cyclohexanone and its derivatives could be a starting point. dnacih.com
For trace-level analysis, derivatization might be employed to enhance volatility and detectability, a technique used for the parent compound, morpholine. researchgate.netnih.gov For example, morpholine can be derivatized with sodium nitrite (B80452) under acidic conditions to form the more volatile N-nitrosomorpholine, which is then analyzed by GC-MS. nih.govresearchgate.net A similar strategy could potentially be explored for this compound if required.
Table 1: Postulated GC-FID Parameters for this compound Analysis
| Parameter | Suggested Condition | Rationale |
| Column | 10-ft x 1/8-in. stainless steel, 20% SP2100, 0.1% CW 1500 on 100/120 Supelcoport dnacih.com | Based on a validated method for cyclohexanone, providing good separation for the ketone moiety. |
| Injector Temperature | 250 °C | To ensure complete volatilization of the analyte. |
| Oven Program | Initial 100 °C, ramp at 10 °C/min to 250 °C, hold for 5 min | A temperature ramp is necessary to ensure separation from potential impurities and solvent peaks. |
| Detector (FID) Temp | 300 °C | To ensure efficient ionization and detection. |
| Carrier Gas | Helium or Nitrogen | Inert gases commonly used in GC. |
| Flow Rate | 1-2 mL/min | Typical flow rate for capillary columns. |
Note: This table represents a hypothetical set of starting parameters. Method optimization would be required for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation of a wide range of compounds, including those that are not sufficiently volatile or stable for GC analysis. Reversed-phase HPLC (RP-HPLC) is the most probable mode for the separation of this compound.
Hypothetical HPLC Method Development:
In an RP-HPLC system, a non-polar stationary phase (like C18 or C8) would be used with a polar mobile phase. The separation mechanism would be based on the hydrophobic interactions between the analyte and the stationary phase. For a compound like this compound, a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be appropriate. sielc.com The addition of a small amount of an acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape by suppressing the ionization of the basic morpholine nitrogen. sielc.com
Detection would typically be achieved using an ultraviolet (UV) detector, as the carbonyl group in the cyclohexanone ring provides a chromophore. For more selective and sensitive detection, a mass spectrometer could be coupled with the HPLC system (LC-MS).
Table 2: Postulated RP-HPLC Parameters for this compound Analysis
| Parameter | Suggested Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Standard reversed-phase column for a wide range of organic molecules. |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid sielc.com | A common mobile phase for moderately polar compounds. Formic acid improves peak symmetry. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detector | UV at 210 nm or Mass Spectrometer | The carbonyl group absorbs at lower UV wavelengths. MS provides higher selectivity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Note: This table represents a hypothetical set of starting parameters. The mobile phase composition and gradient (if necessary) would need to be optimized to achieve the desired separation.
The purity of synthesized morpholine-substituted compounds has been confirmed using HPLC analysis, indicating the suitability of this technique for quality control. mdpi.com While specific retention data for this compound is not available, the development of a robust HPLC method would be a standard procedure for its analytical characterization.
Theoretical and Computational Chemistry Studies
Mechanistic Interpretations via Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool in modern chemistry for investigating reaction mechanisms at the electronic level. nih.govwikipedia.org DFT methods calculate the electronic structure of a molecule to determine its energy, electron density, and other properties. wikipedia.org This approach allows chemists to model the transition states of reactions, which are high-energy structures that exist transiently between reactants and products.
For a compound like 3-Morpholinocyclohexan-1-one, DFT could be employed to study various reactions, such as its formation or subsequent transformations. For instance, the mechanism of the Michael addition of morpholine (B109124) to cyclohexenone, a likely route to this compound, could be investigated. Calculations would reveal the energies of the reactants, intermediates, transition states, and products, providing a complete energy profile of the reaction. This data helps in understanding the feasibility of a proposed mechanism and can explain why certain products are formed over others. While specific DFT studies on this compound are not prevalent, the methodology is robust and widely applied to similar organic molecules. mdpi.com
Illustrative Data: Hypothetical Energy Profile for a Reaction Intermediate
The following table is a hypothetical representation of data that could be generated from a DFT study on a reaction involving this compound. The values are for illustrative purposes only.
| Structure | Method/Basis Set | Electronic Energy (Hartree) | Relative Energy (kcal/mol) |
| Reactant Complex | B3LYP/6-31G(d) | -654.12345 | 0.0 |
| Transition State 1 | B3LYP/6-31G(d) | -654.09876 | 15.5 |
| Intermediate | B3LYP/6-31G(d) | -654.13579 | -7.7 |
| Transition State 2 | B3LYP/6-31G(d) | -654.10123 | 13.9 |
| Product Complex | B3LYP/6-31G(d) | -654.15678 | -20.9 |
Prediction of Reactivity and Selectivity in Organic Reactions
Computational chemistry, through methods like DFT, can predict the reactivity and selectivity of organic molecules. beilstein-archives.org Reactivity can be assessed by analyzing the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity.
For this compound, the nitrogen atom of the morpholine ring and the oxygen of the carbonyl group are potential sites for electrophilic attack, while the α-carbons to the carbonyl are susceptible to nucleophilic attack. DFT calculations could map out the electron density and electrostatic potential of the molecule, highlighting these reactive sites. This would allow for predictions regarding how the molecule would behave in the presence of various reagents, and whether reactions would be kinetically or thermodynamically controlled. Such predictive power is invaluable for designing new synthetic routes or for understanding the compound's stability. beilstein-archives.org
Conformational Analysis and Stereochemical Predictions
The three-dimensional structure of a molecule is crucial to its reactivity and properties. Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. libretexts.org For a substituted cyclohexane (B81311) like this compound, the six-membered ring primarily adopts a chair conformation to minimize angle and torsional strain. youtube.com
The morpholino substituent can exist in either an axial or an equatorial position. Computational methods can be used to calculate the energies of these different conformers. Generally, for monosubstituted cyclohexanes, the equatorial position is favored for bulky substituents to avoid steric clashes (1,3-diaxial interactions). A computational analysis of this compound would involve geometry optimization of both the axial and equatorial conformers to determine their relative stabilities. This information is critical for predicting the outcome of stereoselective reactions. While detailed studies on this specific molecule are not widely published, the principles of conformational analysis in substituted cyclohexanes are well-established. researchgate.netsoton.ac.uk
Illustrative Data: Hypothetical Conformational Energy of this compound
This table illustrates the type of data a conformational analysis would yield. The values are hypothetical.
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Equatorial | MP2/cc-pVTZ | 0.00 | 98.8 |
| Axial | MP2/cc-pVTZ | 2.50 | 1.2 |
Molecular Dynamics Simulations in Chemical Systems
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.gov Unlike quantum chemical calculations that often focus on static structures, MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. nih.gov This allows for the exploration of conformational changes, diffusion, and interactions with other molecules, such as solvents.
An MD simulation of this compound in a solvent like water or chloroform (B151607) could provide insights into its solvation structure and dynamic behavior. It would allow for the observation of how the solvent molecules arrange around the solute and how the flexible morpholine and cyclohexane rings move and interconvert between different conformations over time. This information is complementary to the static picture provided by energy calculations and is crucial for understanding how the molecule behaves in a real-world chemical system.
Role in Complex Chemical Scaffolds and Methodological Development
Application as a Core Scaffold for Chemical Libraries (non-biological focus)
A chemical scaffold serves as the central framework of a molecule from which a library of analogues can be generated. These scaffolds are fundamental in chemical synthesis, providing a defined three-dimensional structure that can be systematically decorated with various functional groups. The goal is to create a collection of structurally related compounds, known as a chemical library, to explore chemical space.
3-Morpholinocyclohexan-1-one is an archetypal example of a desirable scaffold. It possesses several key features:
sp³-Rich Framework: The cyclohexane (B81311) ring provides a non-planar, sp³-hybridized core. Such three-dimensional structures are of high interest as they allow for the exploration of chemical space beyond the flat, aromatic compounds that have traditionally dominated chemical libraries.
Orthogonal Reactive Handles: The molecule contains two primary points for chemical modification: the ketone and the morpholine (B109124) nitrogen. The ketone can undergo a vast array of transformations (e.g., olefination, reduction, reductive amination, condensation), while the tertiary amine of the morpholine ring, though generally stable, can influence the molecule's properties and interactions.
Defined Exit Vectors: The cyclohexane ring places the ketone and morpholine groups in a specific spatial relationship (1,3-substitution). This defined geometry allows for the controlled projection of new substituents into space, creating a library of compounds with predictable three-dimensional shapes.
While specific, large-scale libraries based solely on this scaffold are not prominent in the literature, its constituent parts are staples in library synthesis. The morpholine moiety is frequently incorporated into scaffolds to generate diverse compound collections. fluorochem.co.uk The synthetic strategy for a hypothetical library based on this compound would involve leveraging the ketone for diversification, as summarized in the table below.
| Reaction Type | Reagent Example | Resulting Structure | Purpose in Library Generation |
| Wittig Reaction | Phosphonium ylide | Alkene | Introduces carbon-carbon double bonds for further functionalization. |
| Reductive Amination | Primary Amine, NaBH₃CN | Secondary Amine | Adds a new, modifiable nitrogen-containing substituent. |
| Aldol (B89426) Condensation | Aldehyde/Ketone | α,β-Unsaturated Ketone | Extends the carbon framework and introduces new reactive sites. |
| Grignard Reaction | Organomagnesium Halide | Tertiary Alcohol | Adds a new carbon substituent and a hydroxyl group. |
Contributions to Novel Reaction Methodology Development
The development of novel reaction methodologies often relies on the use of model substrates to test and optimize new synthetic transformations. The synthesis of this compound itself is an example of a classic and fundamental reaction methodology: the conjugate addition (or Michael addition) of a secondary amine to an α,β-unsaturated ketone.
The primary route to this compound involves the reaction of morpholine with cyclohexenone.
Morpholine + Cyclohexenone → this compound
This transformation is a cornerstone of organic synthesis. Using substrates like cyclohexenone allows researchers to study various aspects of reaction development:
Catalysis: Investigating new catalysts (organocatalysts, metal catalysts) to promote the conjugate addition reaction with higher yield, selectivity, or under milder conditions.
Stereoselectivity: Developing methods to control the stereochemistry of the newly formed stereocenter at the C-3 position, leading to enantiomerically enriched products.
Mechanism Studies: The formation of the enamine or enolate intermediate after the initial addition is a key mechanistic step. masterorganicchemistry.com The study of this process provides insight into the fundamental reactivity of ketones and amines. youtube.comyoutube.com
Furthermore, the product, this compound, can serve as a substrate for developing further methodologies. Its structure, which is a β-aminoketone, contains an enolizable ketone. The presence of the electron-donating morpholine group at the β-position influences the regioselectivity of enolate formation, making it a useful substrate for testing reactions that are sensitive to electronic effects, such as selective alkylations or halogenations at the α-positions (C-2 and C-4).
Synthetic Challenges and Future Directions in Morpholino-Cyclohexanone Chemistry
Despite the straightforward nature of its core synthesis, challenges and opportunities for future development remain in the chemistry of this compound and related structures.
Synthetic Challenges:
Regioselectivity: A primary challenge arises during the synthesis. The reaction of morpholine with an unsymmetrical cyclohexenone derivative could lead to a mixture of products. In subsequent reactions of this compound, controlling whether a reaction occurs at the C-2 or C-4 position relative to the ketone can be difficult due to their similar electronic environments.
Byproduct Formation: The synthesis via conjugate addition can be complicated by 1,2-addition to the carbonyl group, although this is less common with soft nucleophiles like amines. Another potential pathway is the formation of an enamine from the ketone product, which could lead to further reactions if not properly controlled. masterorganicchemistry.com
Stereocontrol: As the C-3 position is a stereocenter, achieving high levels of stereoselectivity in the initial synthesis without a chiral catalyst or auxiliary remains a significant challenge.
Future Directions:
Asymmetric Synthesis: A major area for future work is the development of robust, catalytic asymmetric methods for the synthesis of this compound. This would provide access to enantiopure building blocks for more complex molecule synthesis.
Multicomponent Reactions: The structure is well-suited for use in multicomponent reactions. For example, the ketone could be one component in a reaction involving an amine and an isocyanide (Ugi reaction) or other complex transformations, rapidly building molecular complexity from this simple scaffold.
Scaffold for Heterocycle Synthesis: The 1,3-relationship between the amine and the ketone is a classic precursor motif (a γ-aminoketone equivalent after ring-opening logic) for the synthesis of various nitrogen-containing heterocycles, such as pyridines or diazepines, through condensation and cyclization reactions. Exploring these pathways could be a fruitful area of research.
Q & A
Q. What are the established synthetic routes for 3-Morpholinocyclohexan-1-one, and how can researchers ensure reproducibility?
- Methodological Answer : The compound is typically synthesized via a two-step process: (1) cyclohexanone derivatives are functionalized with morpholine under nucleophilic addition conditions, and (2) purification via column chromatography or recrystallization. Key steps include strict control of reaction temperature (0–5°C for exothermic steps) and stoichiometric ratios (e.g., 1:1.2 molar ratio of cyclohexanone precursor to morpholine). Reproducibility requires detailed documentation of solvent purity, catalyst type (e.g., p-toluenesulfonic acid), and reaction time. For validation, cross-reference spectral data (NMR, IR) with literature and ensure purity ≥95% via HPLC .
| Synthetic Step | Critical Parameters | Validation Metrics |
|---|---|---|
| Morpholine addition | Temperature control, anhydrous conditions | NMR (δ 2.8–3.5 ppm for morpholine protons) |
| Purification | Solvent polarity, column gradient | HPLC retention time matching reference |
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm structural integrity by identifying morpholine ring protons (δ 2.5–3.5 ppm) and cyclohexanone carbonyl carbon (δ ~210 ppm).
- IR Spectroscopy : Detect carbonyl stretching (~1710 cm⁻¹) and morpholine C-N-C vibrations (~1120 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 183.2 (C₁₀H₁₇NO₂⁺) and fragmentation patterns consistent with cyclohexanone cleavage.
- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95% by area under the curve).
Always compare results with published spectra for known analogs (e.g., similar morpholine derivatives) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reaction yields for this compound synthesis across studies?
- Methodological Answer : Contradictions in yields (e.g., 45% vs. 70%) often stem from unaccounted variables like trace moisture or catalyst deactivation. To address this:
- Conduct sensitivity analyses using fractional factorial design to isolate critical factors (e.g., solvent purity, inert atmosphere).
- Apply heterogeneity metrics (e.g., I² statistic) to quantify variability across studies, though this approach is adapted from meta-analysis frameworks .
- Validate findings via interlaboratory reproducibility trials with standardized protocols (e.g., identical reagent batches and equipment calibration) .
Q. What strategies optimize reaction conditions for this compound synthesis to enhance yield and selectivity?
- Methodological Answer :
- Design of Experiments (DoE) : Use a central composite design to model interactions between temperature, solvent polarity (e.g., THF vs. DCM), and catalyst loading. Prioritize parameters with Pareto charts.
- In-situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and identify intermediates (e.g., enol ether formation).
- Solvent Optimization : Test binary solvent systems (e.g., toluene/DMF) to balance solubility and reaction rate. Polar aprotic solvents often improve morpholine nucleophilicity .
| Optimization Factor | Impact on Yield | Trade-offs |
|---|---|---|
| Increased temperature | Faster kinetics | Risk of side reactions |
| Higher catalyst loading | Improved conversion | Cost and purification complexity |
Q. How can computational methods guide the design of derivatives based on this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in further functionalization (e.g., fluorination at the cyclohexanone ring).
- Molecular Docking : Screen derivatives against target enzymes (e.g., kinases) to prioritize synthesis. Use PubChem data (e.g., analogs in ) to validate docking poses.
- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups at position 4) with bioactivity using regression analysis .
Data Contradiction and Validation
Q. How should researchers address conflicting spectral data for this compound in literature?
- Methodological Answer :
- Cross-Validation : Replicate analyses using multiple instruments (e.g., 400 MHz vs. 600 MHz NMR) and deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts.
- Crystallography : If available, compare X-ray diffraction data with computational crystal structure predictions (e.g., Mercury CSD software).
- Collaborative Peer Review : Share raw spectral files (e.g., JCAMP-DX format) with independent labs for verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
